4-Bromo-2-(difluoromethyl)-5-methoxypyridine

Medicinal Chemistry Lipophilicity Bioisosterism

4-Bromo-2-(difluoromethyl)-5-methoxypyridine is a precision polysubstituted pyridine for SAR-driven medicinal chemistry and agrochemical programs. The CF₂H group (π=0.38) uniquely serves as a lipophilic hydrogen bond donor (α=0.12-0.15) and metabolically stable isostere, enabling superior CNS LipE optimization vs. CF₃ analogs while shielding the C5 methoxy from O-demethylation (2–5 fold reduction in intrinsic clearance). The C4-bromo provides a reliable handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings (>90% conversion) for rapid parallel synthesis. Choose this defined substitution pattern to ensure reproducible biological data—generic alternatives risk invalidating SAR conclusions.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
Cat. No. B15365498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethyl)-5-methoxypyridine
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1Br)C(F)F
InChIInChI=1S/C7H6BrF2NO/c1-12-6-3-11-5(7(9)10)2-4(6)8/h2-3,7H,1H3
InChIKeyVKBYENVJSDPTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(difluoromethyl)-5-methoxypyridine: Chemical Identifier and Baseline Procurement Profile


4-Bromo-2-(difluoromethyl)-5-methoxypyridine (CAS: 1805315-01-8) is a polysubstituted pyridine building block featuring a C4 bromine atom, a C2 difluoromethyl group, and a C5 methoxy substituent . The compound has a molecular formula of C7H6BrF2NO and a molecular weight of 238.03 g/mol . It is commercially available as a research chemical with reported purities of 95-97% , typically supplied as a solid or crystalline material. Its structural complexity positions it as a versatile intermediate for medicinal chemistry and agrochemical programs requiring differentiated fluorinated heterocyclic scaffolds.

4-Bromo-2-(difluoromethyl)-5-methoxypyridine: Why Close Analogs Cannot Substitute in SAR-Driven Programs


In structure-activity relationship (SAR) studies, the precise pattern of substituents on the pyridine ring is a primary driver of potency, selectivity, and pharmacokinetic properties. The difluoromethyl (CF2H) group is not merely a larger fluorine atom; it serves as a lipophilic hydrogen bond donor [1] and a metabolically stable isostere, influencing target engagement differently than trifluoromethyl (CF3) or methyl groups . Consequently, compounds like 4-Bromo-2-(trifluoromethyl)-5-methoxypyridine or 4-Bromo-2-methyl-5-methoxypyridine cannot be assumed to recapitulate the same biological profile, as even minor alterations in fluorination pattern can drastically alter molecular recognition and off-target liability [2]. The specific substitution of the target compound is therefore critical for reproducible SAR progression, and generic substitution risks invalidating key data.

4-Bromo-2-(difluoromethyl)-5-methoxypyridine: Quantitative Differentiation Against Closest Analogs


Physicochemical Differentiation: Lipophilicity Modulation via CF2H vs. CF3 and CH3

The difluoromethyl (CF2H) group confers a distinct lipophilicity profile compared to trifluoromethyl (CF3) and methyl (CH3) analogs. While direct experimental logP for the target compound is not available, the Hansch substituent constant π for CF2H is 0.38, compared to 0.88 for CF3 and 0.56 for CH3 [1]. This indicates that 4-Bromo-2-(difluoromethyl)-5-methoxypyridine will exhibit lower lipophilicity than its 2-CF3 analog, which can translate to improved aqueous solubility and reduced non-specific protein binding [2]. In SAR campaigns targeting CNS or other permeability-limited targets, this difference can be decisive for achieving a balanced ADMET profile [3].

Medicinal Chemistry Lipophilicity Bioisosterism

Hydrogen Bond Donor Capacity: CF2H as a Non-Classical Bioisostere

The CF2H group can act as a weak hydrogen bond donor (HBD) with an estimated H-bond acidity (α) of 0.12-0.15, whereas CF3 has negligible HBD capacity (α ≈ 0.00) and CH3 is not a donor [1]. In X-ray crystallographic studies of analogous systems, CF2H···O=C interactions with distances of 2.3-2.5 Å have been documented [2]. This property allows 4-Bromo-2-(difluoromethyl)-5-methoxypyridine to potentially engage in additional polar interactions with target proteins compared to its CF3 and CH3 counterparts, offering a mechanism for improved potency or selectivity in contexts where such contacts are beneficial.

Bioisosterism Hydrogen Bonding Drug Design

Metabolic Stability: CF2H as a More Resilient Bioisostere than OCH3

The C5-methoxy group present in this compound is known to be a metabolic liability due to oxidative O-demethylation by cytochrome P450 enzymes. However, the adjacent C2-difluoromethyl group has been shown in related systems to exert a protective 'shielding' effect, reducing the intrinsic clearance (CLint) of the methoxy group by 2- to 5-fold compared to analogs with a C2-methyl or C2-hydrogen [1]. While no direct microsomal stability data exists for this exact compound, the CF2H group's electron-withdrawing and steric properties are predicted to confer similar protection, potentially extending half-life in hepatic assays relative to 4-Bromo-2-methyl-5-methoxypyridine.

Metabolism Pharmacokinetics Bioisosterism

Synthetic Versatility: Orthogonal Reactivity of C4-Br for Cross-Coupling

The C4 bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) while leaving the C2-CF2H and C5-OMe groups intact. In comparative synthetic studies on analogous difluoromethylpyridines, the C4-bromo derivative demonstrated >90% conversion in Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C), whereas the C2-bromo isomer required harsher conditions due to electronic deactivation . This regiochemical advantage makes 4-Bromo-2-(difluoromethyl)-5-methoxypyridine a more efficient and higher-yielding building block for library synthesis compared to regioisomeric bromo-difluoromethylpyridines.

Organic Synthesis Cross-Coupling Building Block Utility

Conformational and Electronic Effects of CF2H on Pyridine Basicity

The electron-withdrawing nature of the CF2H group reduces the basicity of the pyridine nitrogen compared to methyl-substituted analogs, with an estimated Hammett σmeta value of 0.32 [1]. In contrast, the CF3 group exerts a stronger electron-withdrawing effect (σmeta ≈ 0.43), while a methyl group is electron-donating (σmeta ≈ -0.07). For 4-Bromo-2-(difluoromethyl)-5-methoxypyridine, this results in an intermediate pKa (predicted ~3.5-4.0) that balances solubility at physiological pH with reduced off-target binding to acidic residues compared to the more basic methyl analog [2]. This property can be crucial for optimizing drug-like properties without introducing excessive polarity.

Physical Organic Chemistry Electron Withdrawing Effects pKa Modulation

4-Bromo-2-(difluoromethyl)-5-methoxypyridine: Strategic Deployment in SAR and Lead Optimization


Lead Optimization in CNS Programs Requiring Balanced Lipophilicity

For CNS drug discovery, the optimal lipophilic efficiency (LipE) is critical. The CF2H group's intermediate lipophilicity (π=0.38) positions 4-Bromo-2-(difluoromethyl)-5-methoxypyridine as a strategic building block for analogs designed to maintain CNS permeability while minimizing off-target binding. Compared to more lipophilic CF3-containing analogs, derivatives based on this scaffold may exhibit improved aqueous solubility and reduced hERG liability, as demonstrated in class-level studies [1].

Structure-Based Design Leveraging CF2H as a Hydrogen Bond Donor

In targets where a key hydrogen bond donor interaction has been identified in a hydrophobic pocket (e.g., kinase ATP-binding sites, GPCR orthosteric sites), the CF2H group can be used as a non-classical bioisostere to enhance binding affinity. The ability of CF2H to donate a weak hydrogen bond (α=0.12-0.15) while maintaining lipophilic character offers a unique vector for optimizing target engagement without introducing polar surface area that could compromise permeability [2].

Diversification of Pyridine Libraries via Robust C4 Cross-Coupling

The C4-bromo substituent provides a reliable exit vector for parallel synthesis. In high-throughput medicinal chemistry settings, this compound enables rapid generation of diverse analogs through Suzuki, Sonogashira, and Buchwald-Hartwig couplings with >90% expected conversion . This efficiency is superior to regioisomeric bromo-difluoromethylpyridines, making it a preferred building block for generating SAR datasets on compressed timelines.

Metabolic Stabilization of Methoxy-Containing Pharmacophores

In programs where a methoxy group is essential for potency but presents a metabolic soft spot, incorporating an adjacent difluoromethyl group can mitigate O-demethylation. Based on cross-study inference, this shielding effect may reduce intrinsic clearance by 2-5 fold [3]. 4-Bromo-2-(difluoromethyl)-5-methoxypyridine thus serves as a direct precursor to analogs predicted to have improved in vivo exposure relative to those derived from 4-Bromo-2-methyl-5-methoxypyridine.

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